molecular formula C18H34O6 B14246064 [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol CAS No. 351354-35-3

[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol

Katalognummer: B14246064
CAS-Nummer: 351354-35-3
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: MHIZLAHZTJJYIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is a complex organic compound characterized by its unique structure, which includes two six-membered dioxane rings and two primary alcohol groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diol with formaldehyde and an acid catalyst to form the dioxane rings. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various ethers or halides .

Wissenschaftliche Forschungsanwendungen

[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol involves its interaction with specific molecular targets. The primary alcohol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane rings can interact with hydrophobic regions of proteins, affecting their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]diol: Similar structure but lacks the primary alcohol groups.

    [Hexane-1,6-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Shorter carbon chain but similar functional groups.

    [Decane-1,10-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Longer carbon chain with similar functional groups.

Uniqueness

[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is unique due to its specific combination of dioxane rings and primary alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .

Eigenschaften

CAS-Nummer

351354-35-3

Molekularformel

C18H34O6

Molekulargewicht

346.5 g/mol

IUPAC-Name

[2-[8-[5-(hydroxymethyl)-1,3-dioxan-2-yl]octyl]-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C18H34O6/c19-9-15-11-21-17(22-12-15)7-5-3-1-2-4-6-8-18-23-13-16(10-20)14-24-18/h15-20H,1-14H2

InChI-Schlüssel

MHIZLAHZTJJYIP-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC(O1)CCCCCCCCC2OCC(CO2)CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.